2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone
Description
Contextualization of α-Halo Ketones in Contemporary Organic Synthesis Research
α-Halo ketones are a class of organic compounds characterized by a ketone functional group with a halogen atom attached to the adjacent carbon (the α-carbon). bldpharm.com This structural arrangement makes them highly valuable intermediates in organic synthesis. The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon exceptionally susceptible to nucleophilic attack. bldpharm.com Consequently, α-halo ketones are potent alkylating agents, readily participating in SN2 displacement reactions with a wide range of nucleophiles. sigmaaldrich.comnist.gov
Their bifunctional nature, possessing two electrophilic sites (the α-carbon and the carbonyl carbon), allows them to be versatile precursors for the synthesis of a diverse array of more complex molecules, particularly heterocyclic compounds like thiazoles and pyrroles. bldpharm.com The reactivity of α-halo ketones is a cornerstone of many classical and contemporary named reactions, including the Favorskii rearrangement, where they are converted to esters. sigmaaldrich.com Research has focused on developing greener and more efficient synthetic protocols for creating these building blocks, highlighting their sustained importance in the field. chemicalbook.com
Significance of Aryl Ketones Bearing Halogen and Alkyl Substituents in Advanced Chemical Transformations
Aryl ketones, compounds where a ketone's carbonyl group is attached to a phenyl ring, are prevalent motifs in natural products and biologically active pharmaceuticals. nbinno.com The incorporation of specific substituents, such as halogens and alkyl groups, onto the aromatic ring profoundly influences the molecule's electronic properties, reactivity, and biological activity.
Fluorine, in particular, holds a special place in medicinal chemistry. Its high electronegativity, small steric size, and the strength of the carbon-fluorine bond can significantly alter a molecule's properties, such as metabolic stability, bioavailability, and binding affinity to biological targets. The strategic placement of fluorine atoms is a common tactic in drug design to enhance pharmacokinetic and pharmacodynamic profiles.
Alkyl groups, such as the methyl group in the target compound, are electron-donating and can influence the reactivity of the aromatic ring. The combination of both electron-withdrawing (fluorine) and electron-donating (methyl) groups on the same aryl ketone creates a nuanced electronic environment that can be exploited in advanced chemical transformations, including palladium-catalyzed cross-coupling reactions for the synthesis of more complex ketones. cymitquimica.com
Structural and Nomenclatural Framework of 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone within Scholarly Discourse
This compound is a specific α-bromo ketone derivative. Its structure consists of an ethanone (B97240) core, brominated at the second carbon (the α-position). The carbonyl group is attached to a phenyl ring that is substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. While this specific compound is not extensively detailed in peer-reviewed literature, its identity and properties can be understood through its systematic IUPAC name and its relation to similar, well-documented compounds.
Table 1: Structural and Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈BrFO |
| Structure | A phenyl ring substituted with fluorine (position 4) and a methyl group (position 2), attached to a bromoacetyl group (-C(O)CH₂Br). |
| Compound Class | α-Bromo Ketone; Substituted Aryl Ketone |
Note: Specific experimental data such as CAS Number and melting/boiling points are not widely available in comprehensive chemical databases for this exact structure, which is common for specialized synthetic intermediates.
Overview of Research Trajectories for Related Chemical Entities
The potential synthetic utility of this compound can be inferred from the extensive research conducted on structurally analogous compounds. These related α-bromo ketones serve as crucial intermediates in various synthetic pathways.
For instance, 2-Bromo-1-(4-fluorophenyl)ethanone (which lacks the 2-methyl group) is a well-known building block used in the synthesis of pharmaceutical intermediates and other complex organic molecules. Its synthesis is typically achieved through the bromination of 4-fluoroacetophenone. Similarly, research on 2-Bromo-1-(4-methylphenyl)ethanone (lacking the fluoro group) has established its utility as a reactive intermediate. nist.gov
More complex analogues, such as 2-bromo-1-(4-bromo-2-fluorophenyl)ethanone (B1291609) and 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, are also commercially available and used in specialized synthetic applications, indicating a research interest in multi-substituted phenacyl bromides for creating highly functionalized target molecules. sigmaaldrich.comnbinno.com These compounds are often employed in the construction of heterocyclic systems or as starting materials for cross-coupling reactions, demonstrating the research trajectory towards creating molecular complexity from these versatile building blocks.
Table 2: Examples of Structurally Related α-Bromo Ketones and Their Identifiers
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| 2-Bromo-1-(4-fluorophenyl)ethanone | 403-29-2 | C₈H₆BrFO |
| 2-Bromo-1-(4-methylphenyl)ethanone | 619-41-0 | C₉H₉BrO |
| 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | 869569-77-7 | C₈H₅Br₂FO |
| 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone | 1003879-02-4 | C₈H₅Br₂FO |
The study of these related compounds underscores a consistent theme in organic synthesis: the utility of α-bromo ketones as pivotal intermediates. The specific substitution pattern on the aromatic ring, as seen in this compound, is designed to impart particular electronic and steric properties, allowing chemists to fine-tune the reactivity and build specific molecular architectures.
Properties
IUPAC Name |
2-bromo-1-(4-fluoro-2-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6-4-7(11)2-3-8(6)9(12)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUQJYCYEXDMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the Preparation of 2 Bromo 1 4 Fluoro 2 Methylphenyl Ethanone
Direct Bromination Strategies and Mechanistic Considerations
Direct bromination at the α-position of the carbonyl group of 1-(4-fluoro-2-methylphenyl)ethanone is the most straightforward approach to obtaining 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone. This transformation relies on the generation of an enol or enolate intermediate, which then reacts with an electrophilic bromine source. The choice of brominating agent and reaction conditions plays a crucial role in the efficiency and selectivity of this process.
Bromination with Molecular Bromine: Optimization of Reaction Parameters and Yields
The use of molecular bromine (Br₂) for the α-bromination of ketones is a classic and widely employed method. The reaction typically proceeds under acidic conditions, which catalyze the formation of the enol tautomer, the reactive species in this electrophilic substitution. The general mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. The electron-rich double bond of the enol then attacks a bromine molecule, leading to the desired α-brominated ketone and hydrogen bromide.
Table 1: General Parameters for α-Bromination of Aryl Ketones with Molecular Bromine
| Parameter | Typical Conditions | Rationale |
| Brominating Agent | Molecular Bromine (Br₂) | Readily available and effective electrophilic bromine source. |
| Solvent | Acetic Acid, Methanol (B129727), Diethyl Ether | Polar protic solvents can facilitate enol formation. |
| Catalyst | Acidic (e.g., HBr, H₂SO₄) | Promotes the formation of the enol intermediate. |
| Temperature | 0°C to Room Temperature | Helps to control the reaction rate and minimize side products. |
| Stoichiometry | Slight excess of ketone | To ensure complete consumption of the hazardous bromine. |
N-Bromosuccinimide (NBS)-Mediated Bromination: Catalyst Effects and Selectivity Research
N-Bromosuccinimide (NBS) is a versatile and milder alternative to molecular bromine for α-bromination. organic-chemistry.org Its use often provides better selectivity and is easier to handle. NBS can participate in both radical and ionic bromination pathways, depending on the reaction conditions. For the α-bromination of ketones, an acid or radical initiator is typically employed.
In an acid-catalyzed pathway, NBS serves as a source of electrophilic bromine. The reaction mechanism is similar to that with molecular bromine, involving an enol intermediate. The selectivity of NBS can be advantageous in preventing unwanted aromatic bromination. Research on the bromination of various acetophenone (B1666503) derivatives has shown that the reaction conditions, including the choice of catalyst and solvent, significantly influence the outcome. For instance, the use of a catalytic amount of a Lewis acid or a Brønsted acid can enhance the reaction rate. Solvents such as carbon tetrachloride, acetonitrile (B52724), or ethyl acetate (B1210297) are commonly employed. While specific studies on 1-(4-fluoro-2-methylphenyl)ethanone are limited, research on analogous compounds demonstrates the feasibility and potential for high yields with NBS. nih.gov
Table 2: Catalyst and Solvent Effects in NBS-Mediated α-Bromination
| Catalyst | Solvent | General Observations |
| Silica-supported Catalysts | Dichloromethane | Can lead to high yields and easy work-up. |
| p-Toluenesulfonic acid | Acetonitrile | Effective in promoting the reaction. |
| Radical Initiator (e.g., AIBN) | Carbon Tetrachloride | Favors a radical-based mechanism. |
| No Catalyst (Microwave) | Solvent-free | Can provide rapid and efficient bromination. |
Exploration of Alternative Brominating Reagents and Their Application in Targeted Synthesis
Beyond molecular bromine and NBS, a variety of other brominating reagents have been developed to offer improved selectivity, milder reaction conditions, and enhanced safety profiles. These reagents can be particularly useful in the synthesis of complex molecules where functional group tolerance is a key concern.
One such alternative is copper(II) bromide (CuBr₂), which can effect α-bromination of ketones, often in refluxing solvents like ethyl acetate or chloroform. For example, the synthesis of a structurally similar compound, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, was achieved with a 44% yield by reacting the corresponding ketone with copper(II) bromide in ethyl acetate at 60°C for 12 hours. chemicalbook.com This method avoids the use of elemental bromine and can be advantageous for certain substrates.
Other notable alternative brominating agents include:
Pyridinium (B92312) Tribromide (Py·HBr₃): A solid, stable, and easy-to-handle reagent that releases bromine in a controlled manner. It has been successfully used for the α-bromination of various acetophenone derivatives with high yields. google.com
Bromodimethylsulfonium Bromide (BDMS): A reagent that can achieve regioselective monobromination of aromatic carbonyl compounds.
In-situ generated bromine: This approach involves the oxidation of a bromide salt (e.g., NaBr or KBr) with an oxidizing agent like hydrogen peroxide or Oxone, generating bromine in the reaction mixture. This method avoids the handling and storage of molecular bromine.
The choice of the brominating agent will depend on the specific requirements of the synthesis, including the substrate's reactivity, desired selectivity, and scalability of the process.
Indirect Synthetic Routes via Precursor Functionalization
Indirect routes to this compound involve the synthesis of the precursor ketone, 1-(4-fluoro-2-methylphenyl)ethanone, followed by its subsequent bromination as described above. The synthesis of the precursor is a critical step that can be accomplished through various advanced methodologies.
Synthesis of 1-(4-Fluoro-2-methylphenyl)ethanone Precursor: Advanced Methodologies
The most common and industrially scalable method for the synthesis of aryl ketones like 1-(4-fluoro-2-methylphenyl)ethanone is the Friedel-Crafts acylation. organic-chemistry.orgsigmaaldrich.com This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound, in this case, 3-fluorotoluene, with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
The reaction mechanism involves the formation of a highly electrophilic acylium ion from the acylating agent and the Lewis acid (e.g., AlCl₃). khanacademy.org This acylium ion then attacks the electron-rich aromatic ring of 3-fluorotoluene. The directing effects of the fluorine and methyl substituents on the aromatic ring will influence the position of acylation. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. In this case, the acylation is expected to occur predominantly at the position para to the fluorine and ortho to the methyl group to yield the desired product.
Optimization of the Friedel-Crafts acylation involves careful control of the reaction temperature, stoichiometry of the reactants and catalyst, and the choice of solvent. Dichloromethane or carbon disulfide are common solvents for this reaction. The reaction is typically performed at low temperatures to control its exothermicity and improve selectivity.
Table 3: Key Parameters for Friedel-Crafts Acylation
| Parameter | Typical Conditions | Rationale |
| Aromatic Substrate | 3-Fluorotoluene | Provides the required aromatic core. |
| Acylating Agent | Acetyl Chloride or Acetic Anhydride | Source of the acetyl group. |
| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate the acylium ion. |
| Solvent | Dichloromethane, Carbon Disulfide | Inert solvent for the reaction. |
| Temperature | 0°C to Room Temperature | To control the reaction rate and selectivity. |
Functional Group Interconversions and Strategic Derivatization
While Friedel-Crafts acylation is the most direct route to the precursor ketone, other synthetic strategies involving functional group interconversions could also be envisioned, although they are generally less direct. For instance, one could start with a pre-functionalized aromatic ring and introduce the acetyl group through a different carbon-carbon bond-forming reaction. However, for the synthesis of 1-(4-fluoro-2-methylphenyl)ethanone, the Friedel-Crafts approach remains the most practical and efficient method. Once the precursor ketone is synthesized, its derivatization to the final product, this compound, proceeds via the direct bromination methods discussed in section 2.1.
Green Chemistry Approaches in the Synthesis of this compound
The development of synthetic methodologies for this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This involves the exploration of alternative reaction conditions, the development of environmentally benign catalysts, and a focus on maximizing the efficiency of chemical transformations.
Solvent-Free and Sustainable Reaction Conditions Research
Traditional methods for the α-bromination of ketones often rely on the use of halogenated solvents, which are associated with environmental and health concerns. Consequently, significant research has been directed towards developing solvent-free and more sustainable reaction conditions.
One promising approach is the use of microwave-assisted synthesis . This technique can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. The application of microwave irradiation in the absence of a solvent can lead to a significant reduction in waste generation.
Another solvent-free approach is mechanochemistry , where mechanical force (e.g., grinding) is used to initiate and sustain a chemical reaction. This method eliminates the need for a solvent altogether, thereby reducing the environmental footprint of the synthesis. For the bromination of ketones, solid-state reactions using a mortar and pestle or a ball mill have been explored, often with solid brominating agents like N-bromosuccinimide (NBS).
The use of sustainable solvents is also a key area of research. While the ideal is to eliminate solvents, in cases where they are necessary, the focus is on replacing hazardous solvents with greener alternatives. These include water, supercritical fluids (like CO2), and bio-derived solvents. For the synthesis of α-bromo ketones, research has explored the use of less toxic and more biodegradable solvents.
Table 1: Comparison of Reaction Conditions for α-Bromination of Ketones
| Condition | Description | Advantages |
| Microwave-Assisted | Use of microwave irradiation to heat the reaction mixture. | Reduced reaction times, increased yields, potential for solvent-free conditions. |
| Mechanochemistry | Use of mechanical force (grinding, milling) to drive the reaction. | Eliminates the need for solvents, can lead to unique reactivity. |
| Sustainable Solvents | Replacement of traditional hazardous solvents with greener alternatives. | Reduced environmental impact and improved safety profile. |
Catalyst Development for Environmentally Benign Synthetic Processes
The development of efficient and environmentally benign catalysts is a cornerstone of green chemistry. In the context of the synthesis of this compound, this involves moving away from stoichiometric brominating agents that generate significant waste towards catalytic systems that can be used in smaller quantities and potentially be recycled and reused.
Organocatalysis has emerged as a powerful tool for the α-bromination of ketones. Small organic molecules, such as proline and its derivatives, can effectively catalyze this transformation with high enantioselectivity in some cases. These catalysts are often metal-free, less toxic, and more readily available than their organometallic counterparts.
The use of ionic liquids (ILs) as both solvents and catalysts has also been investigated. ILs are salts with low melting points and are characterized by their negligible vapor pressure, which reduces air pollution. Certain ionic liquids can act as catalysts for bromination reactions and can often be recycled and reused, making the process more sustainable.
Furthermore, research into solid-supported catalysts is gaining traction. By immobilizing a catalyst on a solid support, the catalyst can be easily separated from the reaction mixture and reused, simplifying the purification process and reducing waste.
Table 2: Examples of Environmentally Benign Catalysts for α-Bromination of Ketones
| Catalyst Type | Example | Key Features |
| Organocatalyst | L-Proline | Metal-free, readily available, can provide enantioselectivity. |
| Ionic Liquid | [bmim]Br | Can act as both solvent and catalyst, recyclable. |
| Solid-Supported | Polymer-bound phosphine (B1218219) | Easy separation and recyclability. |
Atom Economy and Process Efficiency Studies
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy indicates a more sustainable process with less waste generation.
For the synthesis of this compound from 1-(4-fluoro-2-methylphenyl)ethanone and a brominating agent like N-bromosuccinimide (NBS), the atom economy can be calculated as follows:
Reaction: C9H9FO + C4H4BrNO2 → C9H8BrFO + C4H5NO2
Molecular Weights:
1-(4-fluoro-2-methylphenyl)ethanone (C9H9FO): 152.16 g/mol
N-Bromosuccinimide (C4H4BrNO2): 177.98 g/mol
this compound (C9H8BrFO): 231.06 g/mol
Succinimide (B58015) (C4H5NO2): 99.09 g/mol
Atom Economy Calculation: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy = (231.06 / (152.16 + 177.98)) x 100 Atom Economy ≈ 69.98%
This calculation shows that a significant portion of the reactant atoms ends up in the by-product, succinimide. While succinimide can sometimes be recovered and recycled, this highlights the inherent inefficiency of this particular synthetic route from an atom economy perspective.
The E-Factor (Environmental Factor) is another widely used metric that represents the mass ratio of waste to the desired product. The goal in green chemistry is to have an E-Factor as close to zero as possible. For bulk chemicals, the E-factor is typically low, while for fine chemicals and pharmaceuticals, it can be significantly higher.
Table 3: Green Chemistry Metrics for Process Efficiency
| Metric | Definition | Ideal Value | Significance |
| Atom Economy | (MW of product / Σ MW of reactants) x 100% | 100% | Measures the intrinsic efficiency of a reaction. |
| Process Mass Intensity (PMI) | Total mass in / Mass of product | 1 | Provides a holistic view of process efficiency, including solvents and workup materials. acs.orgacsgcipr.orgacsgcipr.org |
| E-Factor | Total waste (kg) / Product (kg) | 0 | Highlights the amount of waste generated per unit of product. |
Comprehensive Investigations into the Chemical Reactivity and Transformation Mechanisms of 2 Bromo 1 4 Fluoro 2 Methylphenyl Ethanone
Nucleophilic Substitution Reactions at the α-Brominated Carbon Center
The α-brominated carbon in 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone is highly activated towards nucleophilic substitution. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond, making the carbon atom electrophilic. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the carbon atom, displacing the bromide ion in a single, concerted step. libretexts.org This pathway is common for α-halo ketones and leads to a wide array of functionalized derivatives.
The reaction of this compound with oxygen-centered nucleophiles provides pathways to form ethers and esters, respectively. While specific studies on this exact molecule are not extensively documented, the general reactivity of α-bromo ketones is well-established.
Ether Formation: In the presence of an alkoxide or phenoxide (RO⁻), the compound is expected to undergo an SN2 reaction to yield an α-alkoxy or α-phenoxy ketone. For example, reaction with sodium methoxide (B1231860) would substitute the bromine atom to form 2-methoxy-1-(4-fluoro-2-methylphenyl)ethanone.
Ester Formation: Similarly, carboxylate anions (RCOO⁻) can act as nucleophiles to displace the bromide, resulting in the formation of an α-acyloxy ketone, which is a type of ester. This reaction, often carried out with the sodium or potassium salt of a carboxylic acid, is a standard method for introducing an ester functionality at the α-position of a ketone.
These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures from α-bromo ketone precursors.
The displacement of the bromine atom by nitrogen-centered nucleophiles is a widely utilized transformation for α-bromo ketones, leading to the synthesis of α-amino ketones and other nitrogen-containing derivatives. Reactions with primary and secondary amines, as well as with azide (B81097) ions, are common. acs.orgnih.gov The interaction with various N-nucleophiles can sometimes lead to different reaction pathways, including recyclization, depending on the nucleophile's structure. nih.gov
Computational and experimental studies on similar 2-bromo-1-arylethanones demonstrate their reactivity with nitrogen nucleophiles like imidazole. semanticscholar.org The general expectation for this compound is the formation of a new carbon-nitrogen bond at the α-position.
| Nucleophile | Expected Product Class | General Product Structure |
|---|---|---|
| Ammonia (B1221849) (NH₃) | α-Amino Ketone | ![]() |
| Primary Amine (R-NH₂) | α-(Alkylamino) Ketone | ![]() |
| Sodium Azide (NaN₃) | α-Azido Ketone | ![]() |
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. The α-carbon of this compound serves as an electrophilic site for attack by various carbon-centered nucleophiles. This allows for the extension of the carbon skeleton, providing access to more complex molecules.
Common carbon nucleophiles used in these reactions include:
Enolates: Ketone or ester enolates can react with the α-bromo ketone in an alkylation reaction to form 1,4-dicarbonyl compounds.
Cyanide Ion: The cyanide ion (CN⁻) can displace the bromide to form an α-keto nitrile. This reaction introduces a cyano group that can be further elaborated, for instance, by hydrolysis to a carboxylic acid. khanacademy.org
Organocuprates: Soft nucleophiles like Gilman reagents (lithium dialkylcuprates) are also effective for C-C bond formation via substitution at the α-carbon.
These methodologies are crucial for synthesizing derivatives with extended carbon chains, which are often key intermediates in the preparation of complex organic molecules. nih.gov
The nucleophilic substitution reactions at the α-carbon of this compound have important stereochemical implications. The starting material itself is achiral. However, if the substitution reaction leads to the formation of a new stereocenter at the α-carbon (for example, by reaction with a nucleophile that results in the α-carbon being attached to four different groups), a racemic mixture of enantiomers is typically expected. This is because the nucleophile can attack the planar sp²-hybridized carbonyl carbon's enol intermediate from either face with equal probability. libretexts.orglibretexts.org
The SN2 reaction mechanism itself is stereospecific, proceeding with an inversion of configuration at the reacting center. pearson.com However, since the substrate is achiral, this inversion is not observable. Research into chiral induction for this class of compounds would involve the use of chiral nucleophiles, chiral auxiliaries, or asymmetric catalysis to favor the formation of one enantiomer over the other. While the principles of asymmetric synthesis are well-developed, specific studies focusing on chiral induction for this compound are not widely reported in the surveyed literature.
Elimination Reactions Leading to α,β-Unsaturated Carbonyl Compounds
In addition to substitution, α-bromo ketones readily undergo elimination reactions in the presence of a base to form α,β-unsaturated ketones. pressbooks.publibretexts.org This dehydrobromination reaction is a valuable method for introducing a carbon-carbon double bond into a molecule, in conjugation with the carbonyl group. libretexts.org This transformation is synthetically useful as the resulting enone system is a versatile intermediate for various other reactions, including Michael additions and Diels-Alder reactions.
The dehydrobromination of this compound is typically achieved by treatment with a base. The reaction generally proceeds through a concerted, one-step E2 (bimolecular elimination) pathway. libretexts.orgksu.edu.sa In this mechanism, the base abstracts a proton from the carbon α to the carbonyl group, and simultaneously, the C-Br bond cleaves, and the C=C double bond forms.
The kinetics of the E2 reaction are second-order, with the rate being dependent on the concentrations of both the α-bromo ketone and the base (Rate = k[Substrate][Base]). ksu.edu.sa The choice of base can influence the reaction's efficiency. Sterically hindered, non-nucleophilic bases like pyridine (B92270) are often used to favor elimination over the competing SN2 substitution reaction. pressbooks.publibretexts.org Stronger bases such as potassium tert-butoxide or sodium ethoxide also effectively promote elimination. libretexts.org
For this compound, elimination of HBr would lead to the formation of 1-(4-fluoro-2-methylphenyl)prop-2-en-1-one. The regioselectivity of the elimination is governed by the formation of the conjugated system, which is thermodynamically favorable.
| Base | Solvent | Typical Conditions | Mechanism |
|---|---|---|---|
| Pyridine | N/A (can be used as solvent) | Heating | E2 |
| Sodium Ethoxide (NaOEt) | Ethanol (B145695) (EtOH) | Room Temperature or Heating | E2 |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol (t-BuOH) | Room Temperature | E2 |
| Potassium Hydroxide (B78521) (KOH) | Ethanol (EtOH) | Heating | E2 |
Formation of Styryl Ketones and Related Derivatives
The synthesis of styryl ketones and their derivatives from this compound represents a key transformation, leveraging the reactivity of the α-bromo position. These reactions typically proceed through dehydrobromination or by olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, after conversion of the ketone to a suitable intermediate.
One common pathway to styryl ketones involves the reaction of the α-bromo ketone with a base to induce elimination of hydrogen bromide, although this can be complicated by competing substitution reactions. A more controlled and widely applicable method is the reaction with an aldehyde in the presence of a suitable reagent system. For instance, the reaction with an aromatic aldehyde, such as benzaldehyde, in the presence of a phosphine (B1218219) reagent can yield the corresponding chalcone (B49325) derivative. The electronic nature of the aldehyde's substituents can influence the reaction rate and yield, with electron-withdrawing groups on the aldehyde generally favoring the reaction.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) |
| This compound | Benzaldehyde | Triphenylphosphine | 1-(4-fluoro-2-methylphenyl)-3-phenylprop-2-en-1-one | 75 |
| This compound | 4-Nitrobenzaldehyde | Triethyl phosphite | 1-(4-fluoro-2-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 82 |
| This compound | 4-Methoxybenzaldehyde | Sodium hydride | 1-(4-fluoro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 68 |
This table presents hypothetical data based on typical yields for similar reactions.
Rearrangement Reactions and Skeletal Transformations
The structural framework of this compound is susceptible to various rearrangement reactions, leading to the formation of new carbocyclic and heterocyclic systems. These transformations are often initiated by nucleophilic or electrophilic attack and proceed through intricate mechanistic pathways.
The Favorskii rearrangement is a characteristic reaction of α-halo ketones upon treatment with a base. In the case of this compound, reaction with a non-nucleophilic base, such as sodium hydride, can lead to the formation of a cyclopropanone (B1606653) intermediate. Subsequent ring-opening of this strained intermediate by a nucleophile, such as a hydroxide or alkoxide, results in the formation of a rearranged carboxylic acid derivative. The regioselectivity of the ring opening is influenced by the stability of the resulting carbanion, which is in turn affected by the electronic properties of the substituted phenyl ring.
For example, treatment with sodium methoxide in methanol (B129727) would be expected to yield a methyl ester of a rearranged phenylacetic acid derivative. The fluorine and methyl substituents on the aromatic ring play a significant role in directing the course of this rearrangement.
| Base | Nucleophile | Product |
| Sodium Hydride | Methanol | Methyl 2-(4-fluoro-2-methylphenyl)propanoate |
| Sodium Ethoxide | Ethanol | Ethyl 2-(4-fluoro-2-methylphenyl)propanoate |
| Potassium Hydroxide | Water | 2-(4-fluoro-2-methylphenyl)propanoic acid |
This table illustrates the expected products from a Favorskii rearrangement under different conditions.
Beyond the Favorskii rearrangement, this compound can undergo other skeletal transformations. For instance, under acidic conditions, a Lewis acid could coordinate to the carbonyl oxygen, promoting a 1,2-aryl shift. This type of rearrangement, while less common for α-bromo ketones, can be facilitated by specific substitution patterns on the aromatic ring that stabilize the resulting cationic intermediate.
Nucleophilic attack at the carbonyl carbon can also initiate rearrangements. For example, reaction with a soft nucleophile might lead to a cascade reaction involving the displacement of the bromide and subsequent intramolecular cyclization, depending on the nature of the nucleophile.
Cross-Coupling Reactions Involving the α-Bromo Functionality
The carbon-bromine bond in this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.
Palladium catalysts are highly effective in mediating the coupling of the α-bromo ketone with a range of partners.
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base can lead to the formation of an α-aryl or α-vinyl ketone. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivities.
Sonogashira Coupling: The coupling with a terminal alkyne, typically in the presence of a palladium catalyst and a copper(I) co-catalyst, provides a direct route to α-alkynyl ketones.
Stille Coupling: This reaction involves the use of an organostannane reagent to introduce a variety of organic groups at the α-position.
Heck Reaction: While less common for α-bromo ketones, variants of the Heck reaction could potentially be employed to couple the enolate of the ketone with an alkene.
| Coupling Partner | Catalyst | Product |
| Phenylboronic acid (Suzuki) | Pd(PPh₃)₄ | 2-Phenyl-1-(4-fluoro-2-methylphenyl)ethanone |
| Phenylacetylene (Sonogashira) | PdCl₂(PPh₃)₂/CuI | 1-(4-fluoro-2-methylphenyl)-3-phenylprop-2-yn-1-one |
| Tributyl(vinyl)tin (Stille) | Pd(PPh₃)₄ | 1-(4-fluoro-2-methylphenyl)but-3-en-1-one |
This table outlines potential products from various palladium-catalyzed cross-coupling reactions.
Copper and nickel catalysts offer alternative and sometimes complementary reactivity to palladium in cross-coupling reactions.
Copper-Catalyzed Coupling: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, can be effective for the formation of carbon-heteroatom bonds, such as the coupling with amines or phenols to form α-amino or α-aryloxy ketones.
Nickel-Catalyzed Coupling: Nickel catalysts can be particularly useful for coupling with organozinc or Grignard reagents, providing a robust method for the formation of new carbon-carbon bonds. These reactions often proceed under milder conditions than their palladium-catalyzed counterparts.
The choice of catalyst, ligand, and reaction conditions is critical in determining the outcome of these cross-coupling reactions, allowing for the synthesis of a diverse array of derivatives from this compound.
Regioselectivity and Ligand Effects in Cross-Coupling Research
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is generally high, with the coupling occurring exclusively at the carbon bearing the bromine atom. However, the efficiency and outcome of these reactions are significantly influenced by the choice of ligands coordinated to the palladium catalyst.
The steric and electronic properties of phosphine ligands, for instance, can dramatically affect the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. Electron-rich and sterically bulky ligands are often employed to enhance the catalytic activity and stability of the palladium complex.
Table 1: Illustrative Ligand Effects on the Suzuki-Miyaura Coupling of this compound
| Entry | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 65 |
| 2 | P(t-Bu)₃ | K₃PO₄ | Dioxane | 85 |
| 3 | XPhos | Cs₂CO₃ | THF | 92 |
Reductive Transformations and Hydrogenation Studies
The reduction of this compound can proceed via two main pathways: reduction of the carbonyl group or reductive debromination. The choice of reducing agent and reaction conditions determines the chemoselectivity of the transformation.
The carbonyl group of this compound can be selectively reduced to a secondary alcohol using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄). This reaction is typically performed in alcoholic solvents like methanol or ethanol at low temperatures to minimize side reactions, such as reductive debromination. The resulting 2-bromo-1-(4-fluoro-2-methylphenyl)ethanol is a versatile intermediate that can undergo further transformations, including cyclization reactions to form epoxides or substitution of the bromine atom.
Reductive debromination of this compound leads to the formation of 1-(4-fluoro-2-methylphenyl)ethanone. This transformation can be achieved using various methods, including catalytic hydrogenation over a palladium catalyst or treatment with reducing agents like zinc dust in acetic acid. The choice of method depends on the desired functional group tolerance and reaction conditions.
Table 2: Comparison of Reductive Debromination Methods
| Method | Reagents | Solvent | Product |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | 1-(4-fluoro-2-methylphenyl)ethanone |
| Dissolving Metal | Zn, CH₃COOH | Acetic Acid | 1-(4-fluoro-2-methylphenyl)ethanone |
Note: This table provides a general overview of common reductive debromination strategies for alpha-bromo ketones. Specific yields and reaction conditions for this compound may vary.
Oxidative Reactions and Functional Group Transformations
Oxidative transformations of this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. These reactions can target either the ketone functionality or the carbon-bromine bond.
The Baeyer-Villiger oxidation is a classic method for converting ketones into esters. In the case of this compound, treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding ester, 4-fluoro-2-methylphenyl 2-bromoacetate. The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the aryl group has a higher migratory aptitude than the bromomethyl group.
Other oxidative pathways for this compound are less common but can be envisioned under specific conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) under harsh conditions could potentially lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of 4-fluoro-2-methylbenzoic acid. However, such reactions are often low-yielding and accompanied by the formation of multiple byproducts.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 1-(4-fluoro-2-methylphenyl)ethanone |
| 2-bromo-1-(4-fluoro-2-methylphenyl)ethanol |
| 4-fluoro-2-methylphenyl 2-bromoacetate |
| 4-fluoro-2-methylbenzoic acid |
| Triphenylphosphine (PPh₃) |
| Tri-tert-butylphosphine (P(t-Bu)₃) |
| XPhos |
| SPhos |
| Sodium borohydride (NaBH₄) |
| Lithium aluminum hydride (LiAlH₄) |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
Advanced Spectroscopic and Analytical Research Methodologies for 2 Bromo 1 4 Fluoro 2 Methylphenyl Ethanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Structural Assignmentrsc.orgcopernicus.orgacs.orgnih.gov
NMR spectroscopy stands as a cornerstone technique for the structural and dynamic investigation of 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone. Its utility extends from basic structural confirmation to the intricate study of molecular conformation and reaction kinetics.
Advanced 1H, 13C, 19F NMR Techniques for Structural Confirmation and Conformational Analysiscopernicus.orgacs.org
One-dimensional NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, provides the fundamental data for structural verification. For this compound, the ¹H NMR spectrum would confirm the presence of the aromatic protons, the methyl group protons, and the methylene (B1212753) protons adjacent to the bromine atom. The ¹³C NMR spectrum would correspondingly show distinct signals for the carbonyl carbon, aromatic carbons, the methyl carbon, and the brominated methylene carbon.
Given the fluorine substituent, ¹⁹F NMR is an exceptionally sensitive and valuable tool. It provides information not only on the presence of the fluorine atom but also on its electronic environment through chemical shift values and coupling constants to neighboring ¹H and ¹³C nuclei.
Advanced NMR studies on analogous 2'-fluoroacetophenone (B1202908) derivatives have revealed the significance of through-space spin-spin couplings for conformational analysis. acs.org Specifically, the observation of a five-bond coupling between the fluorine atom and the α-protons (⁵JHF) and a four-bond coupling to the α-carbon (⁴JCF) provides definitive evidence for the preferred conformation of the molecule. acs.org Significant magnitudes for these couplings indicate that the fluorine atom and the α-protons/carbon are constrained at a distance smaller than the sum of their van der Waals radii, which strongly supports a preference for the s-trans conformation where the carbonyl group is oriented away from the fluorine-bearing methyl-substituted phenyl ring. acs.org
Table 1: Predicted NMR Data for this compound This interactive table provides hypothetical chemical shifts (δ) and coupling constants (J) based on analogous structures. Values are illustrative for educational purposes.
Click to view predicted data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H NMR | ~7.8 - 7.9 | dd | J ≈ 8.8, 6.0 | Aromatic H (ortho to C=O) |
| ~7.0 - 7.2 | m | - | Other Aromatic H's | |
| ~4.4 | s | ⁵JHF ≈ 3-4 Hz | -CH₂Br | |
| ~2.4 | s | - | Ar-CH₃ | |
| ¹³C NMR | ~190 | d | ⁴JCF ≈ 4-6 Hz | C=O |
| ~163 | d | ¹JCF ≈ 250 Hz | C-F | |
| ~120 - 140 | m | - | Other Aromatic C's | |
| ~35 | s | - | -CH₂Br | |
| ~21 | s | - | Ar-CH₃ | |
| ¹⁹F NMR | ~ -110 to -115 | m | - | Ar-F |
2D NMR (COSY, HSQC, HMBC, NOESY) for Complex Structural Researchcopernicus.org
For more complex derivatives of this compound, two-dimensional (2D) NMR experiments are indispensable for unambiguous structural assignment. science.govslideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For a derivative, it would be used to map the connectivity between protons on the aromatic ring and to confirm scalar couplings within alkyl side chains.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). youtube.com This is the primary method for assigning carbon signals based on their known proton assignments. For the parent compound, it would definitively link the methylene proton signal to the methylene carbon signal and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This is crucial for piecing together the molecular skeleton. For instance, an HMBC correlation would be expected from the methylene (-CH₂Br) protons to the carbonyl carbon and to the adjacent aromatic carbon, confirming the attachment of the bromoethanone moiety to the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining stereochemistry and, like through-space J-coupling, for conformational analysis. A NOESY correlation between the methyl protons and a specific aromatic proton could help confirm the orientation of substituents on the ring.
Table 2: Summary of Expected 2D NMR Correlations for this compound This interactive table outlines the key correlations expected in various 2D NMR spectra for structural elucidation.
Click to view expected correlations
| 2D NMR Experiment | Correlated Nuclei | Purpose and Expected Key Correlations |
| COSY | ¹H ↔ ¹H | Identifies J-coupled protons. Expect correlations between adjacent aromatic protons. |
| HSQC | ¹H ↔ ¹³C (1-bond) | Assigns carbon signals. Expect cross-peaks for: Ar-C -H , C H₃, and C H₂Br. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Assembles the molecular framework. Expect cross-peaks from -CH ₂Br protons to the C =O carbon and the ipso-aromatic carbon. Expect correlations from Ar-CH ₃ protons to adjacent aromatic carbons. |
| NOESY | ¹H ↔ ¹H (spatial) | Determines spatial proximity. A potential cross-peak between the Ar-CH ₃ protons and the ortho-aromatic proton would provide conformational information. |
Dynamic NMR Studies for Reaction Kinetics and Equilibriarsc.org
Dynamic NMR (DNMR) refers to a collection of techniques used to study chemical processes that occur on a timescale comparable to that of the NMR experiment. These methods can be employed to investigate reaction kinetics, such as a nucleophilic substitution reaction at the α-carbon of this compound.
By monitoring the reaction directly in the NMR tube, one can track the decrease in the intensity of reactant signals (e.g., the -CH₂Br protons at ~4.4 ppm) and the simultaneous increase in the intensity of product signals over time. researchgate.net This allows for the determination of reaction rates and rate constants without the need for quenching or sample workup. nih.gov Furthermore, techniques like line-shape analysis can provide information on faster dynamic processes, such as restricted bond rotation or conformational exchange, helping to elucidate reaction mechanisms and transition states.
Vibrational Spectroscopy: Infrared (IR) and Raman Studiesrsc.orgcopernicus.orgacs.org
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of molecules. It is particularly effective for identifying functional groups and studying intermolecular interactions.
Characterization of Functional Groups and Hydrogen Bonding Interactionsrsc.orgcopernicus.org
The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch. For aromatic ketones, this peak typically appears in the range of 1685-1690 cm⁻¹. pressbooks.publibretexts.org Its precise position can be influenced by the electronic effects of the ring substituents. The spectrum would also feature absorptions corresponding to aromatic C=C stretching in the 1400-1650 cm⁻¹ region, C-H stretching of the aromatic and methyl groups above 3000 cm⁻¹, and vibrations associated with the C-F and C-Br bonds at lower wavenumbers. copbela.orgpressbooks.pub
Raman spectroscopy provides complementary data. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds like the aromatic C=C bonds often give stronger signals than in the IR spectrum. Halogen bonds (C-Br···π or C-F···H) can also be investigated using these techniques, as the formation of such intermolecular complexes can lead to subtle but measurable shifts in the vibrational frequencies of the involved groups. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound This interactive table lists the expected absorption regions for key functional groups in IR and Raman spectra.
Click to view vibrational data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Carbonyl (C=O) | Stretch | 1685 - 1700 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Methyl/Methylene C-H | Stretch | 2850 - 3000 | Medium |
| Aromatic C=C | Stretch | 1400 - 1650 | Medium-Strong |
| Carbon-Fluorine (C-F) | Stretch | 1200 - 1350 | Strong |
| Carbon-Bromine (C-Br) | Stretch | 500 - 650 | Medium-Strong |
In Situ Spectroscopic Monitoring of Reaction Progressnih.gov
Modern process analytical technology often employs in situ spectroscopic probes to monitor reactions in real-time. spectroscopyonline.commt.com Fiber-optic probes for both IR and Raman spectroscopy can be inserted directly into a reaction vessel, allowing for continuous data collection without disturbing the reaction mixture.
For a reaction involving this compound, such as its conversion to an ester via nucleophilic substitution, an in situ IR probe could track the reaction progress by monitoring the carbonyl region. One would observe the decrease of the starting material's ketone C=O peak (around 1690 cm⁻¹) and the concurrent appearance and growth of the product's ester C=O peak at a higher frequency (typically 1735-1750 cm⁻¹). Plotting the intensity or area of these peaks against time provides a kinetic profile of the reaction, enabling the determination of endpoints and the identification of any potential intermediates that may have their own characteristic absorptions. bohrium.comlookchem.com
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and High-Resolution Mass Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. The presence of bromine, with its two stable isotopes (79Br and 81Br) in a nearly 1:1 ratio, provides a distinctive isotopic signature that facilitates the identification of bromine-containing fragments in the mass spectrum. libretexts.org
Under Electron Ionization (EI), the molecule is expected to undergo fragmentation through several predictable pathways common to α-haloketones and substituted acetophenones. slideshare.netnih.gov The primary fragmentation events involve the cleavage of the C-C and C-Br bonds alpha to the carbonyl group.
Key expected fragmentation pathways include:
α-Cleavage: Loss of a bromine radical (•Br) from the molecular ion [M]•+ to form the [M-Br]+ fragment. This is often a favorable pathway due to the stability of the resulting acylium ion.
Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the bromomethyl group (CH2Br) results in the formation of the 4-fluoro-2-methylbenzoyl cation. This is typically a very stable and abundant ion in the spectrum of acetophenone (B1666503) derivatives.
Loss of Bromomethyl Radical: The molecular ion can lose a bromomethyl radical (•CH2Br) to yield the 4-fluoro-2-methylphenyl cation.
Isotopic Peaks: Due to the natural abundance of 79Br and 81Br, all bromine-containing fragments will appear as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity. libretexts.org
Electrospray Ionization (ESI), being a softer ionization technique, would primarily generate the protonated molecule, [M+H]+. Subsequent fragmentation induced by collision (Collision-Induced Dissociation, CID) would likely follow similar pathways, involving the loss of HBr or the cleavage of the acyl-bromomethyl bond. chemicalbook.com
Predicted EI-MS Fragmentation of this compound
| Fragment Structure | Description | Predicted m/z (for 79Br/81Br) |
| [C9H8BrFO]•+ | Molecular Ion | 230 / 232 |
| [C9H8FO]+ | Loss of •Br | 151 |
| [C8H6FO]+ | 4-fluoro-2-methylbenzoyl cation | 137 |
| [C7H6F]+ | Loss of CO from [C8H6FO]+ | 109 |
| [CH2Br]+ | Bromomethyl cation | 93 / 95 |
High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously confirming the elemental composition of this compound. By measuring the mass-to-charge ratio with high precision (typically to four or more decimal places), HRMS can distinguish the compound's molecular formula from other potential formulas that have the same nominal mass.
For the molecular formula C9H8BrFO, the theoretical exact masses of the most abundant isotopic peaks are calculated as follows:
[M]•+ (containing 79Br): 229.9742 u
[M+2]•+ (containing 81Br): 231.9722 u
An experimental HRMS measurement matching these values within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the assigned molecular formula, C9H8BrFO.
Tandem Mass Spectrometry (MS/MS) offers a more profound level of structural detail by isolating a specific parent ion and subjecting it to further fragmentation to produce daughter ions. nih.gov This technique is instrumental in confirming the connectivity of atoms within the molecule.
For this compound, an MS/MS experiment could proceed as follows:
Parent Ion Selection: In the first mass analyzer, the 4-fluoro-2-methylbenzoyl cation (m/z 137), a major fragment from the initial ionization, is selected.
Collision-Induced Dissociation (CID): The isolated m/z 137 ion is passed into a collision cell, where it collides with an inert gas (e.g., argon), causing it to fragment further.
Daughter Ion Analysis: The resulting daughter ions are analyzed in the second mass analyzer. A prominent daughter ion is expected at m/z 109, corresponding to the loss of a neutral carbon monoxide (CO) molecule (28 u).
This observation (137 → 109 + CO) would serve as definitive proof of the 4-fluoro-2-methylbenzoyl substructure, confirming the identity of the aromatic portion of the molecule.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing detailed information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. researchgate.net While a specific crystal structure for this compound is not publicly documented, its expected structural features can be inferred from published crystal structures of analogous compounds like 2-Bromo-1-phenylethanone and substituted 2-bromoacetophenones. researchgate.netresearchgate.net
Single-crystal X-ray diffraction analysis would reveal the precise molecular geometry. It is anticipated that the 4-fluoro-2-methylphenyl ring would be essentially planar. The acetyl group (-C(O)CH2Br) is expected to be nearly coplanar with the aromatic ring to maximize electronic conjugation, although some torsion is possible to alleviate steric strain.
Representative Crystallographic Data for an Analogous Compound: 2-Bromo-1-(4-methoxyphenyl)ethanone
| Parameter | Value |
| Chemical Formula | C9H9BrO2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.7360 (15) |
| b (Å) | 12.441 (3) |
| c (Å) | 10.048 (2) |
| β (°) | 111.42 (3) |
| Volume (ų) | 900.3 (4) |
| Z (molecules/cell) | 4 |
The supramolecular assembly of this compound in the solid state is governed by various non-covalent intermolecular interactions. Analysis of the crystal structure would focus on identifying these interactions, which are critical for crystal engineering and understanding the material's physical properties.
The key functional groups in the molecule suggest the following interactions are likely to be significant:
C—H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and is expected to form weak hydrogen bonds with aromatic or methyl C-H donors from neighboring molecules, often leading to the formation of chains or sheets. researchgate.net
Halogen Bonding: The bromine atom, possessing a region of positive electrostatic potential known as a σ-hole, could potentially act as a halogen bond donor, interacting with the carbonyl oxygen or fluorine atom of an adjacent molecule (C—Br···O or C—Br···F).
π-π Stacking: Offset face-to-face or edge-to-face interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal lattice.
The interplay of these weak interactions would define the unique three-dimensional architecture of the crystal.
Chromatographic Techniques in Research Scale Purification and Analysis
The meticulous purification and detailed analysis of this compound and its derivatives are fundamental to successful synthesis and characterization in a research setting. Chromatographic techniques are essential for these processes, providing robust methods for both the analytical determination of purity and the preparative isolation of these compounds. Among the various chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary analytical tools, while preparative chromatography is crucial for obtaining pure compounds in larger quantities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separations
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for evaluating the purity of this compound. This method is particularly well-suited for non-volatile and thermally sensitive compounds. The high resolution of HPLC allows for the effective separation of the target compound from impurities, unreacted starting materials, and byproducts.
A common approach for purity analysis involves reversed-phase HPLC, often utilizing a C18 column. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, and the separation can be optimized using either an isocratic or gradient elution. sielc.com An ultraviolet (UV) detector is commonly used for detection, set to a wavelength at which the analyte has strong absorbance. The retention time of the peak corresponding to this compound allows for its identification, and the area of the peak is used to quantify its purity. This liquid chromatography method is scalable and can be adapted for the isolation of impurities through preparative separation. sielc.comsielc.com
For derivatives of this compound that are chiral, separating the enantiomers is often a critical step. Chiral HPLC, which employs a chiral stationary phase (CSP), is the preferred method for this purpose. The differential interactions between the enantiomers and the CSP result in different retention times, enabling their separation and quantification.
Table 1: Representative HPLC Method Parameters for Purity Analysis
This interactive table provides a typical starting point for method development, which may require further optimization.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis, this method is invaluable for identifying and quantifying volatile impurities, such as residual solvents from the synthesis or volatile degradation products. researchgate.net
In a GC-MS analysis, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation of components is based on their boiling points and their interactions with the stationary phase. As each component elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a unique chemical fingerprint, allowing for the identification of the compound by comparison with established spectral libraries. researchgate.net
Table 2: Potential Volatile Impurities in the Synthesis of this compound Detectable by GC-MS
This interactive table lists common volatile compounds that may be present as impurities.
| Compound | Potential Origin |
|---|---|
| Dichloromethane | Reaction or extraction solvent |
| Toluene | Starting material or reaction solvent |
| Diethyl ether | Extraction solvent |
Preparative Chromatography for Compound Isolation
When larger quantities of pure this compound or its derivatives are needed for further research, such as for structural elucidation or biological assays, preparative chromatography is the method of choice. This technique is based on the same principles as analytical chromatography but is scaled up to handle larger sample loads.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is frequently used for the isolation of non-volatile compounds. The separation conditions are typically developed on an analytical scale and then transferred to a preparative system with a larger column and higher flow rates. Fractions are collected as they elute, and those containing the purified compound are combined, followed by solvent removal.
For routine purifications, flash column chromatography is a widely used and efficient technique. This method uses pressure to move the solvent through the stationary phase (commonly silica (B1680970) gel), which speeds up the separation process. The selection of an appropriate solvent system is crucial for effective separation and is often guided by preliminary analysis using thin-layer chromatography (TLC). The purification of α-bromoketones can be complicated by the presence of dibrominated products, which may require careful chromatographic separation to remove. mdpi.com
Table 3: Comparison of Preparative Chromatography Techniques
This interactive table compares the key features of Preparative HPLC and Flash Column Chromatography.
| Feature | Preparative HPLC | Flash Column Chromatography |
|---|---|---|
| Stationary Phase | Smaller particle size (e.g., 5-10 µm) | Larger particle size (e.g., 40-63 µm) |
| Pressure | High | Low to moderate |
| Resolution | High | Moderate |
| Sample Load | Milligrams to grams | Milligrams to several grams |
| Instrumentation | More complex and expensive | Simpler and more affordable |
| Solvent Consumption | Generally lower per gram of product | Generally higher per gram of product |
Theoretical and Computational Chemistry Studies of 2 Bromo 1 4 Fluoro 2 Methylphenyl Ethanone
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone. These methods provide a detailed picture of electron distribution, orbital energies, and reactivity indices, which are crucial for predicting how the molecule will behave in chemical reactions.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can predict its optimized geometry, total energy, and various thermodynamic properties. researchgate.net
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.22 Å |
| C-Br Bond Length | ~1.95 Å |
| C-F Bond Length | ~1.35 Å |
Note: These are typical values based on DFT studies of similarly substituted acetophenones and may vary depending on the specific computational level of theory.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring, with some contribution from the bromine and oxygen atoms, reflecting its electron-donating propensity. The LUMO, conversely, is likely centered on the carbonyl group and the C-Br bond, indicating the sites susceptible to nucleophilic attack. The electron-withdrawing fluorine atom tends to lower the energies of both the HOMO and LUMO. rsc.org The ortho-methyl group can raise the HOMO energy due to its electron-donating nature. The interplay of these substituents determines the final HOMO-LUMO gap. DFT calculations are commonly used to visualize these frontier orbitals and compute their energy levels.
Table 2: Predicted Frontier Orbital Energies and Related Properties for this compound
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
Note: These values are estimations based on computational studies of related bromo- and fluoro-substituted acetophenones.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the acetyl group relative to the phenyl ring in this compound gives rise to different conformations. Understanding the energetics of these conformations is crucial for predicting the molecule's behavior.
The rotation around the single bond connecting the phenyl ring and the carbonyl group is associated with a rotational energy barrier. This barrier is influenced by the steric hindrance and electronic interactions between the substituents. The ortho-methyl group in this compound imposes a significant steric clash with the carbonyl oxygen and the bromoacetyl group, leading to a higher rotational barrier compared to an unsubstituted acetophenone (B1666503). This steric hindrance forces the acetyl group out of the plane of the benzene (B151609) ring, which can affect the conjugation between the carbonyl group and the aromatic system. colab.ws Computational methods can map the potential energy surface as a function of the dihedral angle of rotation, allowing for the determination of the energy minima (stable conformers) and transition states (rotational barriers).
The substituents on the phenyl ring play a critical role in determining the preferred molecular conformation. The ortho-methyl group is the most influential in this regard due to its proximity to the acetyl group. Studies on ortho-substituted acetophenones have shown that the steric repulsion between the ortho-substituent and the acetyl group is a dominant factor in defining the molecular geometry. colab.ws
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Detailed theoretical and computational studies specifically focused on this compound, including the prediction of its spectroscopic parameters and validation with experimental data, are not extensively available in the public domain. However, the methodologies for such predictions are well-established in computational chemistry. These approaches are routinely applied to similar substituted acetophenone derivatives to understand their structural and electronic properties.
Computational NMR Chemical Shift Prediction and Anisotropy Studies
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for organic molecules like this compound can be achieved with a high degree of accuracy using quantum mechanical calculations, primarily Density Functional Theory (DFT). The typical workflow involves:
Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is done by performing a geometry optimization using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), cc-pVTZ).
NMR Shielding Tensor Calculation: Once the optimized geometry is obtained, the NMR shielding tensors are calculated for each nucleus (¹H, ¹³C, ¹⁹F). The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these calculations as it tends to provide reliable results that are independent of the choice of the origin of the magnetic field.
Chemical Shift Calculation: The calculated isotropic shielding constants (σ_iso) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. The chemical shift is calculated using the formula: δ_sample = σ_ref - σ_sample. For more accurate predictions, a linear regression analysis comparing a set of experimental and calculated shifts for related compounds is often performed.
For this compound, one would expect the following trends in the ¹³C NMR spectrum based on general principles and studies of similar compounds:
The carbonyl carbon (C=O) would exhibit the most downfield chemical shift.
The carbon atoms on the phenyl ring would have their chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The fluorine atom would cause a significant downfield shift for the carbon it is attached to (C4) and also influence the other carbons in the ring through resonance and inductive effects. The methyl group at the C2 position would cause an upfield shift for the C2 carbon and influence the ortho and para positions.
The brominated methylene (B1212753) carbon (-CH₂Br) would appear at a characteristic downfield position due to the deshielding effect of the bromine atom.
Nuclear shielding anisotropy studies, which examine the directionality of the magnetic shielding, could also be performed. These studies provide deeper insights into the electronic environment around each nucleus but are computationally more demanding.
A hypothetical data table for predicted versus experimental chemical shifts would be structured as follows:
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | Data not available | Data not available |
| C2 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C4 | Data not available | Data not available |
| C5 | Data not available | Data not available |
| C6 | Data not available | Data not available |
| C=O | Data not available | Data not available |
| CH₂ | Data not available | Data not available |
| CH₃ | Data not available | Data not available |
| F | Data not available | Data not available |
Without specific computational studies on this molecule, this table remains illustrative.
Vibrational Frequency Calculations and IR/Raman Spectra Simulation
Theoretical vibrational frequencies for this compound can be calculated using DFT methods, which provide valuable information for the interpretation of experimental Infrared (IR) and Raman spectra. The computational process involves:
Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.
Scaling Factors: The calculated harmonic frequencies are systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)).
Spectral Simulation: The scaled frequencies and their intensities are then used to generate simulated IR and Raman spectra, which can be directly compared with experimental spectra for peak assignment.
For this compound, key vibrational modes would include:
A strong C=O stretching vibration in the IR spectrum, typically in the range of 1680-1700 cm⁻¹.
C-H stretching vibrations of the aromatic ring and the methyl and methylene groups.
C=C stretching vibrations of the aromatic ring.
A C-F stretching vibration.
A C-Br stretching vibration, which would appear at a lower frequency.
A representative data table comparing calculated and experimental vibrational frequencies would look like this:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν₁ | Data not available | Data not available | Data not available | C=O stretch |
| ν₂ | Data not available | Data not available | Data not available | Aromatic C-H stretch |
| ν₃ | Data not available | Data not available | Data not available | CH₃ stretch |
| ν₄ | Data not available | Data not available | Data not available | CH₂ stretch |
| ν₅ | Data not available | Data not available | Data not available | Aromatic C=C stretch |
| ν₆ | Data not available | Data not available | Data not available | C-F stretch |
| ν₇ | Data not available | Data not available | Data not available | C-Br stretch |
Specific values are not provided due to the lack of dedicated computational studies for this compound.
Reaction Mechanism Elucidation through Transition State Theory
Computational studies on the reaction mechanisms of α-bromoacetophenones with various nucleophiles are common in the literature. These studies often employ transition state theory to understand the reactivity and selectivity of these compounds. While no specific studies on this compound were found, the general principles would apply.
Identification of Transition States for Key Reactions
For a key reaction such as nucleophilic substitution at the α-carbon, computational methods are used to locate the transition state (TS) structure on the potential energy surface. This involves searching for a first-order saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For the reaction of this compound with a nucleophile (Nu⁻), the transition state would involve the partial formation of the C-Nu bond and the partial breaking of the C-Br bond.
Activation Energy Barriers and Reaction Rate Prediction
Once the energies of the reactants, transition state, and products are calculated, the activation energy barrier (ΔE‡) can be determined as the energy difference between the transition state and the reactants. According to transition state theory, the reaction rate is exponentially dependent on the activation energy. A lower activation energy barrier corresponds to a faster reaction. For this compound, the presence of the electron-withdrawing fluorine atom on the phenyl ring would likely influence the stability of the transition state and thus the activation energy of nucleophilic substitution reactions.
A hypothetical data table for a reaction might appear as:
| Reaction Coordinate | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | Data not available |
| Products | Data not available |
This table illustrates the concept, but lacks specific data for the compound .
Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models
Solvent effects play a crucial role in the reaction mechanisms of α-bromoacetophenones. Computational models can account for these effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good qualitative and often quantitative insights into how the solvent stabilizes charged species like transition states and ions.
Explicit Solvation Models: In this approach, a number of solvent molecules are explicitly included in the calculation, surrounding the reacting species. This allows for the direct simulation of specific solvent-solute interactions, such as hydrogen bonding. This method is more computationally intensive but can provide a more detailed and accurate picture of the solvation effects.
For reactions involving this compound, the choice of solvent would be expected to significantly influence the reaction rates and potentially the reaction pathway, for instance, by favoring an SN1 or SN2 mechanism depending on the solvent's polarity and proticity.
Non-Covalent Interactions and Molecular Recognition Studies in Chemical Systems
Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. chimia.ch For this compound, the interplay of its various functional groups—the bromine atom, the fluorine atom, the methyl group, and the aromatic ring—gives rise to a complex landscape of possible non-covalent interactions.
Halogen Bonding:
The bromine atom in this compound, attached to the ethanone (B97240) side chain, is a potential halogen bond donor. This interaction arises from the anisotropic distribution of electron density around the bromine atom, creating a region of positive electrostatic potential known as a σ-hole. acs.org This σ-hole can interact favorably with electron-rich sites, such as the carbonyl oxygen of another molecule.
Computational studies on similar systems, such as the acetone-bromine complex, have provided insights into the nature of C-Br···O halogen bonds. These interactions can be significant, influencing molecular conformation and crystal packing. worktribe.comsoton.ac.uk In a study of molecular salts of 5-bromocytosine, C–Br···O interaction energies were calculated to be in the range of approximately 1.0–4.0 kcal/mol. mdpi.com For complexes of halobenzenes with N-methylacetamide, a model for protein backbones, the complex formation energy for Br···O contacts was estimated to be between 9.0 and 12.1 kJ/mol (approximately 2.15 to 2.89 kcal/mol). acs.org
The strength of the halogen bond is influenced by the nature of the halogen and the electron-withdrawing character of the group to which it is attached. While the bromine in the subject molecule is attached to an aliphatic carbon, the adjacent carbonyl group can enhance its ability to form halogen bonds.
Hydrogen Bonding:
The fluorine atom and the carbonyl oxygen in this compound can act as hydrogen bond acceptors. While C-H···F and C-H···O hydrogen bonds are generally weaker than conventional hydrogen bonds, they can play a significant role in directing molecular assembly.
A study on the complexes of phenol (B47542) with various halogenated acetophenones revealed a competition between hydrogen bonding at the carbonyl oxygen and π-stacking interactions with the aromatic ring. nih.gov The presence of halogen substituents on the aromatic ring was found to influence this balance. For instance, ortho-substitution can tilt the ketone plane relative to the aromatic ring, which can affect both hydrogen bonding and stacking interactions. nih.gov
The following table summarizes computed interaction energies for different non-covalent interactions in analogous systems, providing a reference for the potential interactions involving this compound.
| Interacting Molecules/Moieties | Type of Interaction | Computational Method | Interaction Energy (kcal/mol) | Reference |
| 5-Bromocytosine Dimer | C–Br···O Halogen Bond | DFT | ~1.0–4.0 | mdpi.com |
| Bromobenzene & N-methylacetamide | Br···O Halogen Bond | MP2/TZVPP | ~2.15–2.89 | acs.org |
| Phenol & 2-Bromo-acetophenone | Hydrogen Bond & π-stacking | DFT | Not specified | nih.gov |
π-π Stacking:
The fluorinated and methylated benzene ring of this compound can participate in π-π stacking interactions. These interactions are a result of electrostatic and dispersion forces between aromatic rings. The substitution pattern on the aromatic ring significantly influences the nature and strength of these interactions.
Computational studies on substituted benzene dimers have shown that both the nature and the position of the substituents affect the interaction energy. mdpi.com For instance, a study on intramolecular π-stacking between an alkene and a substituted anisole (B1667542) ring showed interaction energies in the range of -6.5 to -7.2 kcal/mol, with dispersion forces accounting for approximately 60% of the attraction. beilstein-journals.orgnih.gov The presence of a methyl group at the ortho position, as in the target molecule, can influence the geometry of stacking due to steric effects.
Dispersion Interactions:
Dispersion forces are a fundamental component of all intermolecular interactions, including those involving this compound. These attractive forces arise from temporary fluctuations in electron density. For nonpolar or weakly polar molecules, dispersion can be the dominant attractive force.
The following table presents computed π-π stacking interaction energies for related aromatic systems, which can serve as an estimate for the interactions involving this compound.
| Interacting Molecules | Stacking Configuration | Computational Method | Interaction Energy (kcal/mol) | Reference |
| Methyl acrylate (B77674) & Anisole | π-stacked | M06-2X/6-31+G(d) | -6.5 | beilstein-journals.orgnih.gov |
| Methyl acrylate & 4-Methoxyanisole | π-stacked | M06-2X/6-31+G(d) | -6.9 | beilstein-journals.orgnih.gov |
| Methyl acrylate & 4-Trifluoromethylanisole | π-stacked | M06-2X/6-31+G(d) | -7.2 | beilstein-journals.orgnih.gov |
Advanced Synthetic Applications and Derivatization Potential of 2 Bromo 1 4 Fluoro 2 Methylphenyl Ethanone As a Key Intermediate
Precursor in the Synthesis of Complex Heterocyclic Compounds
The dual reactivity of 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone, characterized by the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution, establishes it as a premier starting material for heterocyclic synthesis. This compound serves as a cornerstone for well-established synthetic routes that can generate a wide array of five- and six-membered rings, as well as more complex fused systems.
Formation of Furan (B31954), Pyrrole (B145914), Thiophene (B33073), and Oxazole (B20620) Derivatives
The construction of fundamental five-membered aromatic heterocycles is a common application for α-bromo ketones.
Furan Derivatives: The Feist-Benary furan synthesis is a classic method that utilizes α-halo ketones. In this reaction, this compound can react with the enolate of a β-dicarbonyl compound, such as ethyl acetoacetate. The initial step is a nucleophilic substitution of the bromide, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield a highly substituted furan derivative. pharmaguideline.comorganic-chemistry.orgyoutube.com
Pyrrole Derivatives: The Hantzsch pyrrole synthesis provides a direct route to pyrroles from α-halo ketones. This method involves the reaction of this compound with a β-amino crotonate or a similar enamine. The reaction proceeds via initial alkylation at the enamine, followed by cyclization and elimination to form the aromatic pyrrole ring. organic-chemistry.org
Thiophene Derivatives: Thiophene rings can be synthesized using the Gewald reaction, although this typically starts with an α-mercapto-ketone. A more direct approach using the title compound is the Paal-Knorr thiophene synthesis, where it would first be converted to a 1,4-dicarbonyl compound. organic-chemistry.orgijprajournal.com Alternatively, it can react with a sulfur-containing nucleophile like sodium sulfide (B99878) or Lawesson's reagent in the presence of a suitable co-reactant to construct the thiophene ring. organic-chemistry.orgijprajournal.com
Oxazole Derivatives: Oxazoles are readily synthesized via the Robinson-Gabriel synthesis or the Hantzsch synthesis. In a typical Hantzsch-type approach, this compound is condensed with an amide, such as formamide (B127407) or benzamide. This condensation leads to an intermediate that cyclizes and dehydrates to furnish the corresponding oxazole derivative, featuring the 4-fluoro-2-methylphenyl substituent.
The following table summarizes the general synthetic pathways for these heterocycles starting from the title compound.
| Heterocycle | General Method | Typical Co-reactant(s) | Resulting Core Structure |
| Furan | Feist-Benary Synthesis | β-Dicarbonyl compound (e.g., Ethyl acetoacetate) | Substituted Furan |
| Pyrrole | Hantzsch Synthesis | β-Amino crotonate, Ammonia (B1221849) | Substituted Pyrrole |
| Thiophene | Gewald or Paal-Knorr | Sulfur source (e.g., Lawesson's reagent), 1,4-dicarbonyl precursor | Substituted Thiophene |
| Oxazole | Robinson-Gabriel / Hantzsch Synthesis | Amide (e.g., Benzamide) | Substituted Oxazole |
Construction of Fused Heterocyclic Systems and Polycyclic Architectures
The utility of this compound extends beyond simple monocyclic heterocycles to the assembly of more complex fused and polycyclic systems. Its ability to react with nucleophiles containing multiple reactive sites allows for tandem reactions where an initial substitution is followed by a secondary intramolecular cyclization.
For instance, reaction with a binucleophile such as 2-aminothiophenol (B119425) can lead to the formation of benzothiazine derivatives. The reaction begins with the amino group displacing the bromide, followed by an intramolecular cyclization of the thiol group onto the ketone's carbonyl carbon. Subsequent dehydration yields the fused heterocyclic system. Similarly, reactions with other ortho-substituted anilines, like 2-aminophenol (B121084) or 1,2-phenylenediamine, can serve as pathways to benzoxazines and benzodiazepines, respectively. These strategies are fundamental in creating rigid, planar molecules often sought in materials science and medicinal chemistry.
Building Block for Multifunctional Organic Molecules
Beyond its role in forming heterocyclic cores, this compound serves as a versatile building block for constructing larger, multifunctional molecules with tailored properties for specialized applications in catalysis and materials science.
Elaboration into Chiral Auxiliaries and Ligands for Asymmetric Catalysis
The development of chiral ligands is crucial for asymmetric catalysis, which is the synthesis of chiral compounds. α-Bromo ketones are valuable starting points for creating such ligands. This compound can be transformed into chiral structures through several routes. One common approach involves a stereoselective reduction of the ketone to a chiral bromohydrin, which can be further derivatized.
Alternatively, the bromide can be displaced by a chiral amine to produce a chiral α-amino ketone. This intermediate is a precursor to valuable chiral ligands, such as β-amino alcohols or oxazolines, which are widely used in asymmetric synthesis. The specific substitution pattern on the phenyl ring (fluoro and methyl groups) can influence the steric and electronic environment of the metal center in a catalyst, potentially enhancing its enantioselectivity.
The following table outlines potential pathways to chiral molecules from the title compound.
| Target Chiral Molecule | Synthetic Approach | Key Transformation |
| Chiral β-Amino Alcohol | Nucleophilic substitution followed by reduction | Reaction with a chiral amine; Stereoselective reduction of the ketone |
| Chiral Oxazoline Ligand | Formation of β-amino alcohol and cyclization | Condensation with an amino alcohol followed by cyclization |
| Chiral Bromohydrin | Asymmetric reduction | Use of a chiral reducing agent (e.g., CBS catalyst) |
Scaffold for Supramolecular Chemistry Components
Supramolecular chemistry focuses on the design of large, ordered structures held together by non-covalent interactions. The rigid structure and defined geometry of molecules derived from this compound make it a useful scaffold for this field.
By reacting the title compound with molecules containing multiple nucleophilic sites, it is possible to construct macrocycles or other complex architectures. For example, reacting two equivalents of the α-bromo ketone with a long-chain diamine could lead to the formation of a macrocyclic diketone after a double alkylation reaction. These macrocycles can act as host molecules, capable of binding specific guest ions or molecules, a key principle in sensor technology and molecular recognition. The fluoro and methyl substituents on the phenyl rings can be used to modulate the electronic properties of the macrocycle's cavity and its solubility.
Precursors for Organic Electronic Materials Research (e.g., monomers for polymers)
The development of novel organic electronic materials, particularly conductive polymers, relies on the design and synthesis of functionalized monomers that can be polymerized to yield materials with tailored electronic properties. While direct polymerization of this compound is not a common strategy, its chemical structure offers significant potential for its use as a precursor to monomers for such applications. The reactivity of the α-bromo ketone moiety allows for its conversion into a variety of polymerizable functional groups.
A key strategy involves the transformation of the α-bromo ketone into an α,β-unsaturated ketone through a dehydrobromination reaction. libretexts.orglibretexts.org This reaction, often facilitated by a sterically hindered base like pyridine (B92270), introduces a reactive C=C double bond conjugated with the carbonyl group. libretexts.org This newly formed vinyl ketone unit can then serve as a monomer for polymerization reactions. The electronic characteristics of the resulting polymer would be significantly influenced by the substituents on the aromatic ring. The electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring of this compound provide a means to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, a critical factor in designing materials for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com
Furthermore, the bromine atom can be displaced via nucleophilic substitution to introduce other polymerizable functionalities. For instance, coupling reactions could attach moieties like thiophene or pyrrole, which are themselves fundamental building blocks for well-known conductive polymers. researchgate.netnih.gov The bifunctional nature of the α-bromo ketone allows for sequential reactions, further expanding the complexity of the monomers that can be synthesized, ultimately leading to polymers with precisely engineered properties for advanced electronic applications.
Role in Cascade Reactions and Multi-Component Transformations
The compound this compound is a prime candidate for use in complex chemical transformations such as cascade reactions and multi-component reactions (MCRs). Its value stems from its bifunctional nature, possessing two distinct electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. wikipedia.orgnih.gov This dual reactivity allows it to engage with multiple reactants in a sequential manner within a single reaction vessel, aligning with the principles of efficiency and atom economy that drive modern synthetic chemistry. nih.govjournalspub.com
One-pot syntheses are highly efficient procedures where reactants are subjected to successive chemical reactions in a single flask, avoiding the lengthy process of isolating intermediate compounds. nih.gov α-Bromoacetophenones, such as this compound, are exceptionally useful reagents in one-pot strategies for the synthesis of a wide array of biologically significant heterocyclic compounds. ias.ac.inresearchgate.net
The Hantzsch thiazole (B1198619) synthesis, for example, involves the reaction of an α-halo ketone with a thioamide to produce a thiazole ring, a core structure in many pharmaceutical compounds. wikipedia.org Similarly, three-component reactions involving an α-bromoacetophenone, an amine, and another carbonyl compound can yield complex pyrrole derivatives in a single step. researchgate.net The reactivity of this compound is expected to be analogous, allowing it to serve as a key building block in these and other multi-component syntheses. For instance, microwave-assisted, three-component reactions of 2-bromoacetophenone (B140003) with pyridine and an acetylene (B1199291) derivative can produce indolizines in excellent yields. researchgate.net
The table below summarizes several one-pot syntheses of heterocyclic systems using α-bromoacetophenone analogs, illustrating the potential applications of this compound.
| Heterocyclic Product | Reactants (in addition to α-bromoacetophenone analog) | Reaction Type |
| Thiazoles | Thioamide or Thiourea | Two-component condensation |
| Indolizines | Pyridine, Acetylene derivative | Three-component reaction |
| Pyrroles | Amine, Ethyl acetoacetate | Three-component reaction |
| Quinoxalines | Phenylenediamine | Two-component condensation |
| Benzoxazines | o-Aminophenol | Two-component condensation |
| Benzothiazines | o-Aminobenzenethiol | Two-component condensation |
This table is based on established reactions of α-bromoacetophenones. wikipedia.orgresearchgate.netresearchgate.netresearchgate.net
Domino and tandem reactions are a subclass of one-pot processes where subsequent reactions occur as a consequence of the functionality formed in the previous step, without the need for additional reagents or changes in reaction conditions. researchgate.net The unique structure of α-bromo ketones makes them ideal substrates for initiating such sequences.
A notable example is the synthesis of fused 2,3-dihydrofuran (B140613) derivatives. researchgate.net This sequential one-pot, two-step tandem reaction can be initiated by the reaction of an α-bromoacetophenone with pyridine to form a pyridinium (B92312) ylide intermediate. This reactive intermediate then participates in a subsequent reaction with an aldehyde and an active methylene (B1212753) compound, leading to the formation of the complex dihydrofuran product. researchgate.net The ability of this compound to first act as an alkylating agent (due to the C-Br bond) and then involve its carbonyl group in further transformations is central to its utility in designing sophisticated tandem reaction sequences for the efficient construction of complex molecular architectures.
Application in Natural Product Synthesis and Analog Generation
α-Halo ketones are versatile and powerful building blocks in the field of organic synthesis, frequently employed in the construction of complex molecules, including natural products and their structurally related analogs. ias.ac.inresearchgate.net Their utility lies in their ability to participate in a wide range of C-C and C-heteroatom bond-forming reactions, enabling the assembly of diverse molecular scaffolds. nih.gov
The primary application of this compound in this context is as a precursor for the synthesis of heterocyclic rings, which are fundamental components of a vast number of natural products and pharmaceuticals. mdpi.comijnrd.orgsemanticscholar.org Many approved drugs contain five- or six-membered heterocyclic rings. mdpi.com For example, phenacyl bromides are well-established intermediates for creating five- and six-membered heterocycles containing nitrogen, sulfur, and oxygen. researchgate.net
The reaction of an α-bromo ketone with a dinucleophile is a robust strategy for heterocycle synthesis. For instance, reacting this compound with substituted thioureas would lead to aminothiazoles, a privileged scaffold in medicinal chemistry. Similarly, condensation with o-phenylenediamine (B120857) would yield quinoxaline (B1680401) derivatives, while reactions with o-aminophenol or o-aminobenzenethiol would produce benzoxazines and benzothiazines, respectively. researchgate.net The fluorine and methyl substituents on the phenyl ring of the starting material are carried through the synthesis, providing a direct method for generating analogs of known bioactive molecules to explore structure-activity relationships (SAR). The compound 2-bromo-1-(4-hydroxyphenyl)ethanone, a related analog, is notably used in the synthesis of adrenaline-type drugs, highlighting the direct relevance of this class of reagents to the synthesis of bioactive molecules. researchgate.net
The following table showcases examples of bioactive scaffolds that can be synthesized using α-bromo ketone precursors.
| Precursor | Dinucleophile | Resulting Bioactive Scaffold |
| α-Bromo Ketone | Thioamide | Thiazole |
| α-Bromo Ketone | Thiourea | Aminothiazole |
| α-Bromo Ketone | o-Phenylenediamine | Quinoxaline |
| α-Bromo Ketone | Dicarbonyl compound + Ammonia | Pyrrole |
This table illustrates common synthetic pathways to important heterocyclic cores from α-bromo ketones. wikipedia.orgresearchgate.net
In the context of total synthesis, this compound serves as a valuable C2-synthon (a two-carbon building block) that can be strategically incorporated into a larger, more complex molecular target. Its dual electrophilic nature allows for its participation in key bond-forming events that construct the carbon skeleton of a natural product.
One of the classical methods that leverages this reactivity is the Hantzsch pyrrole synthesis, which combines an α-halo ketone, a β-ketoester, and ammonia or a primary amine to form a pyrrole ring. wikipedia.org The pyrrole motif is a core component of many complex natural products, such as the potent cytotoxic agent (–)-Agelastatin A. nih.gov While the total synthesis of this specific natural product may involve different strategies, the principle of using key building blocks to construct essential heterocyclic cores remains central. The predictable reactivity of this compound allows synthetic chemists to design convergent and efficient routes to complex targets, where the substituted aromatic portion of the molecule can be installed early in the synthetic sequence. This makes it a strategic component in the retrosynthetic planning of various natural products and their analogs.
Future Research Directions and Perspectives on 2 Bromo 1 4 Fluoro 2 Methylphenyl Ethanone
Exploration of Novel Catalytic Systems for its Synthesis and Transformations
The development of efficient and sustainable catalytic methods for the synthesis and subsequent transformation of 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone is a primary area for future investigation.
For Synthesis:
Traditional bromination methods often rely on stoichiometric and hazardous reagents like molecular bromine. Future research will likely focus on greener and more atom-economical catalytic approaches.
Organocatalysis: The use of small organic molecules as catalysts for the α-bromination of the parent ketone, 1-(4-fluoro-2-methylphenyl)ethanone, presents a promising metal-free alternative. Research into novel organocatalysts, such as chiral amines and their derivatives, could lead to highly efficient and enantioselective bromination processes. up.ac.zarsc.orgresearchgate.netrsc.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. bloomtechz.com The development of photocatalytic systems for the α-bromination of ketones, potentially using benign bromine sources, would offer a mild and environmentally friendly synthetic route. This could involve the generation of bromine radicals under visible light irradiation, allowing for selective bromination under neutral conditions. sigmaaldrich.com
For Transformations:
The reactivity of the α-bromo group makes this compound an ideal substrate for various catalytic transformations.
Transition-Metal Catalysis: Palladium, nickel, and copper-catalyzed cross-coupling reactions are powerful methods for C-C and C-heteroatom bond formation. arxiv.orgresearchgate.netresearchgate.netrsc.org Future work could explore a wider range of coupling partners to introduce diverse functionalities at the α-position. This includes the development of novel ligand systems that can enhance catalytic activity and selectivity for challenging transformations.
Photoredox Catalysis: The single-electron transfer (SET) pathways accessible through photoredox catalysis can unlock novel transformations of α-bromo ketones. guidechem.com This could include dehalogenation reactions, coupling with a variety of nucleophiles, and the generation of radical intermediates for subsequent cyclization or addition reactions.
| Catalytic System | Application Area | Potential Advantages |
| Organocatalysis | Synthesis | Metal-free, environmentally benign, potential for asymmetry. |
| Photocatalysis | Synthesis & Transformations | Mild reaction conditions, use of visible light, green chemistry. |
| Transition-Metal Catalysis | Transformations | Broad scope of bond formation, high efficiency. |
Development of Asymmetric Synthetic Routes to Chiral Derivatives
The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. Developing asymmetric synthetic routes starting from or leading to chiral derivatives of this compound is a significant area for future research.
Organocatalytic Asymmetric Bromination: As mentioned, the use of chiral organocatalysts can directly introduce chirality during the synthesis of the bromo-compound itself. up.ac.zarsc.orgresearchgate.netrsc.org Fine-tuning of catalyst structure and reaction conditions will be crucial to achieve high enantioselectivities for the specific substrate, 1-(4-fluoro-2-methylphenyl)ethanone.
Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to a molecule can direct the stereochemical outcome of a subsequent reaction. tandfonline.comchemrxiv.orgacs.orgresearchgate.netorganic-chemistry.org Research could focus on developing efficient methods for attaching and removing chiral auxiliaries to derivatives of this compound, enabling the diastereoselective synthesis of a wide range of chiral products.
Enantioselective Transformations: The development of catalytic enantioselective reactions using the bromo-compound as a prochiral substrate is a key goal. For instance, enantioselective reduction of the ketone or nucleophilic substitution of the bromide could lead to valuable chiral alcohols, amines, and other functionalized molecules. organic-chemistry.orglibretexts.orgmdpi.comnih.govnih.gov This will require the design of novel chiral catalysts, including transition metal complexes and organocatalysts, that can effectively differentiate between the enantiotopic faces of the substrate.
Advanced Computational Modeling for Unexplored Reactivity Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting reactivity. up.ac.zanih.govup.ac.za Advanced computational modeling can provide valuable insights into the behavior of this compound and guide the discovery of new reactions.
Mechanism Elucidation: DFT calculations can be employed to investigate the transition states and intermediates of known and hypothetical reactions involving this compound. rsc.orgrsc.orgyoutube.com This can help in understanding the factors that control reactivity and selectivity, and in optimizing reaction conditions. For example, computational studies can clarify the competition between SN2, SN1, and other reaction pathways in nucleophilic substitution reactions. nih.gov
Predictive Modeling of Stereoselectivity: Asymmetric synthesis is often a process of trial and error. Computational models are being developed to predict the stereochemical outcome of reactions. arxiv.orgrsc.orgnih.govrsc.org Applying these models to the reactions of this compound could accelerate the development of highly enantioselective transformations by predicting the most effective chiral catalysts and reaction conditions.
Exploring Unexplored Reactivity: Computational screening can be used to identify novel and potentially useful, yet experimentally unexplored, reaction pathways. This could involve exploring reactions with unconventional reagents or under non-standard conditions, leading to the discovery of new synthetic methodologies.
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Mechanism Elucidation | Transition state energies, reaction intermediates, kinetic and thermodynamic parameters. |
| Predictive Modeling | Stereoselectivity Prediction | Enantiomeric excess, diastereomeric ratio, optimal catalyst design. |
| High-Throughput Screening | Discovery of New Reactions | Identification of novel reactivity pathways and potential products. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures from traditional batch processes to continuous flow and automated platforms offers numerous advantages in terms of efficiency, safety, and scalability. researchgate.netrsc.orgacs.orgnih.gov
Continuous Flow Synthesis: The synthesis of α-bromo ketones can be exothermic and may involve hazardous reagents. researchgate.netrsc.org Performing the synthesis of this compound in a continuous flow reactor can provide better control over reaction temperature and mixing, leading to improved safety and product consistency. researchgate.netrsc.org Subsequent transformations of the compound can also be integrated into a multi-step flow sequence, streamlining the synthesis of more complex molecules.
Automated Synthesis Platforms: Automated synthesizers can perform a large number of reactions in parallel, which is ideal for reaction optimization and the rapid generation of compound libraries. sigmaaldrich.com Integrating the synthesis and reactions of this compound into automated platforms would enable high-throughput screening of reaction conditions and the efficient synthesis of a wide range of derivatives for biological or materials science applications.
Expanding its Synthetic Utility in Materials Science and Advanced Organic Chemistry
While α-bromo ketones are well-established intermediates in pharmaceutical synthesis, their application in other areas of chemistry is an expanding field of research.
Materials Science: The reactivity of this compound can be harnessed to synthesize novel organic materials. For instance, it could serve as a monomer or a precursor to monomers for the synthesis of specialty polymers with tailored properties. rsc.orgbloomtechz.comresearchgate.net Its derivatives could also be explored as components of organic light-emitting diodes (OLEDs), where the electronic properties of the aromatic core and the potential for further functionalization are advantageous. researchgate.netjmaterenvironsci.commdpi.comresearchgate.netsemanticscholar.org
Advanced Organic Synthesis: The development of novel cascade or domino reactions initiated by a transformation of the α-bromoketone moiety is a promising area. mdpi.com This could lead to the rapid construction of complex polycyclic and heterocyclic systems from simple starting materials. tandfonline.comnih.govnih.govresearchgate.netresearchgate.net Furthermore, its use as a building block in the total synthesis of complex natural products remains a fertile ground for future discoveries.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via bromination of the parent ketone using bromine in chloroform under controlled conditions. For example, 1-(4-methoxyphenyl)ethanone was brominated with 0.99 eq. Br₂ in CHCl₃, followed by neutralization with NaHCO₃ and purification via recrystallization (85% yield) . Adjustments for the 4-fluoro-2-methyl substituent may require modified stoichiometry or solvent selection to account for steric and electronic effects.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry, as demonstrated for 2-Bromo-1-(4-methoxyphenyl)ethanone (R factor = 0.054) . Complement with ¹H/¹³C NMR to verify substituent positions and LC-MS for purity assessment.
Advanced Research Questions
Q. How does this compound serve as a precursor in heterocyclic synthesis, particularly for bioactive molecules?
- Methodology : Bromoethanones are key intermediates in indole synthesis. For example, 2-bromo-1-(3-fluorophenyl)ethanone was used to prepare 2-(3-fluorophenyl)-1H-indole, a scaffold in tubulin inhibitors . Optimize coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to introduce nitrogen-containing rings for drug discovery.
Q. How can conflicting spectroscopic data (e.g., NMR vs. SC-XRD) be resolved for halogenated ethanones?
- Methodology : Discrepancies may arise from dynamic effects (e.g., keto-enol tautomerism) or crystal packing. Cross-validate using SC-XRD (definitive bond lengths/angles) and variable-temperature NMR to detect tautomeric equilibria . Computational DFT studies can model electronic environments to reconcile observations.
Q. What are the comparative reactivity trends of bromoethanones with varying halogen and substituent patterns?
- Methodology : Compare with analogues like 2-Bromo-1-(5-chloropyridin-2-yl)ethanone, where dual halogenation enhances electrophilicity at the α-carbon . Use Hammett constants to quantify electronic effects of the 4-fluoro-2-methyl group on nucleophilic substitution rates.
Q. How does this compound perform in agrochemical intermediate synthesis, and what are its limitations?
- Methodology : Similar bromoethanones, such as 2-Bromo-1-(5-chloropyridin-2-yl)ethanone, are used in Cyclaniliprole (pesticide) synthesis . Test its reactivity in SN2 reactions with pyrazole or triazole nucleophiles, noting steric hindrance from the 2-methyl group.
Key Research Considerations
- Stability : Monitor decomposition under light/moisture via accelerated stability studies (40°C/75% RH for 4 weeks).
- Mechanistic Insights : Use isotopic labeling (e.g., ²H at α-carbon) to trace substitution pathways .
- Biological Screening : Prioritize enzyme inhibition assays (e.g., kinase or cytochrome P450) due to structural similarity to bioactive analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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